Cas no 1782859-05-5 (Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate)
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-702206
- Methyl2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate
- Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate
- Methyl 2-(1,1-dioxidothiomorpholin-2-yl)acetate
- 1782859-05-5
- 2-Thiomorpholineacetic acid, methyl ester, 1,1-dioxide
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- Inchi: 1S/C7H13NO4S/c1-12-7(9)4-6-5-8-2-3-13(6,10)11/h6,8H,2-5H2,1H3
- InChI Key: WRKLUZJCSIPSDI-UHFFFAOYSA-N
- SMILES: S1(CCNCC1CC(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 207.05652907g/mol
- Monoisotopic Mass: 207.05652907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 80.8Ų
Experimental Properties
- Density: 1.243±0.06 g/cm3(Predicted)
- Boiling Point: 383.9±27.0 °C(Predicted)
- pka: 5.76±0.40(Predicted)
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-702206-1.0g |
methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate |
1782859-05-5 | 1g |
$0.0 | 2023-06-07 |
Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Methyl 2-(1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetate
Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate: A Comprehensive Overview
Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate (CAS No. 1782859-05-5) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of thiomorpholines, which are sulfur-containing heterocyclic compounds known for their stability and reactivity. The molecule consists of a thiomorpholine ring with a dioxo substituent and an acetate group attached via a methylene bridge. Its structure makes it highly functionalizable, enabling its use in diverse applications.
The thiomorpholine core of this compound is a six-membered ring containing sulfur and oxygen atoms. This arrangement imparts the molecule with unique electronic properties, making it suitable for applications in drug design, agrochemicals, and advanced materials. Recent studies have highlighted the potential of thiomorpholine derivatives in enhancing the bioavailability of pharmaceutical compounds due to their ability to form stable complexes with biological molecules.
One of the most notable features of Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate is its ability to act as a building block for more complex molecules. Researchers have exploited its reactivity to synthesize novel compounds with enhanced pharmacological properties. For instance, its use as an intermediate in the synthesis of herbicides has been reported in several recent studies, where it contributes to the development of more efficient and environmentally friendly agrochemicals.
The dioxo substituent on the thiomorpholine ring plays a crucial role in modulating the compound's chemical reactivity. This group enhances the molecule's ability to participate in nucleophilic and electrophilic reactions, making it a valuable precursor in organic synthesis. Recent advancements in catalytic methods have further expanded its utility by enabling selective transformations that preserve its functional groups while introducing new functionalities.
In terms of applications, Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate has found significant use in the pharmaceutical industry. Its ability to form stable amides and esters has made it a key component in drug delivery systems. For example, studies have shown that derivatives of this compound can enhance the solubility and permeability of poorly soluble drugs, thereby improving their therapeutic efficacy.
The acetate group attached to the molecule further enhances its versatility by providing additional sites for chemical modification. This group can be readily converted into other functional groups such as alcohols or carboxylic acids, enabling the synthesis of a wide range of derivatives. Recent research has focused on using these derivatives as intermediates in the synthesis of biologically active compounds.
From an environmental perspective, Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate exhibits favorable biodegradation characteristics under controlled conditions. This makes it an attractive option for use in green chemistry applications where sustainability is a key consideration. Its low toxicity profile further adds to its appeal as a safe and effective chemical building block.
Looking ahead, the potential applications of Methyl 2-(1,1-dioxo-1λ6-thiomorpholin-2-yl)acetate are expected to expand further with advancements in synthetic methodologies and materials science. Its unique combination of structural features positions it as a valuable tool for addressing challenges in drug discovery, agricultural chemistry, and sustainable materials development.
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